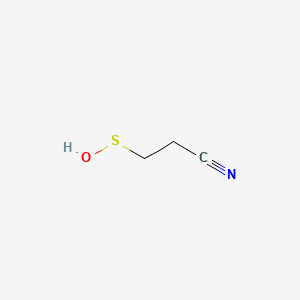![molecular formula C24H27N3O7 B14208405 N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-threonylglycine CAS No. 830321-65-8](/img/structure/B14208405.png)
N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-threonylglycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-threonylglycine is a synthetic peptide derivative. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group during the coupling reactions. The compound is composed of three amino acids: L-alanine, L-threonine, and glycine, linked together in a specific sequence.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-threonylglycine typically involves the following steps:
Fmoc Protection: The amino group of L-alanine is protected using the Fmoc group.
Coupling Reactions: The protected L-alanine is then coupled with L-threonine and glycine using peptide coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: The Fmoc group is removed using a base such as piperidine, yielding the final peptide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of solid-phase peptide synthesis (SPPS) is common, where the peptide is assembled on a solid resin support, allowing for easy purification and handling.
Análisis De Reacciones Químicas
Types of Reactions
N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-threonylglycine can undergo various chemical reactions, including:
Oxidation: The threonine residue can be oxidized to form a hydroxyl group.
Reduction: Reduction reactions can target the carbonyl groups in the peptide backbone.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Bases like piperidine or acids like trifluoroacetic acid (TFA) are used for deprotection and substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the threonine residue can yield a hydroxylated peptide, while reduction of the carbonyl groups can produce a reduced peptide backbone.
Aplicaciones Científicas De Investigación
N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-threonylglycine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex peptides and proteins.
Biology: Employed in studies of protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for its potential therapeutic applications, including as a drug delivery vehicle or as a component of peptide-based vaccines.
Industry: Utilized in the development of novel materials and as a standard in analytical techniques such as mass spectrometry.
Mecanismo De Acción
The mechanism of action of N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-threonylglycine involves its interaction with specific molecular targets. The peptide can bind to enzymes or receptors, modulating their activity. The Fmoc group can also influence the compound’s solubility and stability, affecting its overall bioactivity.
Comparación Con Compuestos Similares
Similar Compounds
- N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanine
- N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-threonine
- N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-glycine
Uniqueness
N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-threonylglycine is unique due to its specific sequence of amino acids and the presence of the Fmoc protecting group. This combination allows for precise control over its chemical reactivity and biological activity, making it a valuable tool in various research and industrial applications.
Propiedades
Número CAS |
830321-65-8 |
|---|---|
Fórmula molecular |
C24H27N3O7 |
Peso molecular |
469.5 g/mol |
Nombre IUPAC |
2-[[(2S,3R)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]amino]-3-hydroxybutanoyl]amino]acetic acid |
InChI |
InChI=1S/C24H27N3O7/c1-13(22(31)27-21(14(2)28)23(32)25-11-20(29)30)26-24(33)34-12-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,13-14,19,21,28H,11-12H2,1-2H3,(H,25,32)(H,26,33)(H,27,31)(H,29,30)/t13-,14+,21-/m0/s1 |
Clave InChI |
MOIOBMXRMRNLSY-QTCYRWPVSA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O |
SMILES canónico |
CC(C(C(=O)NCC(=O)O)NC(=O)C(C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3S)-3-[(Methoxycarbonyl)amino]-4-oxo-4-propoxybutanoate](/img/structure/B14208329.png)
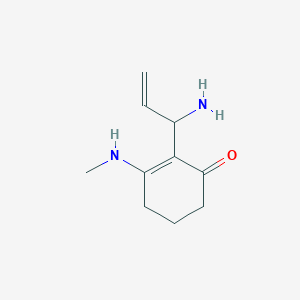
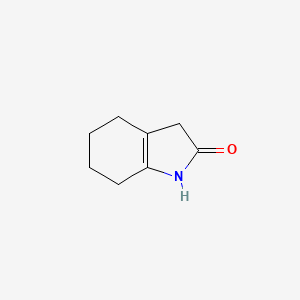
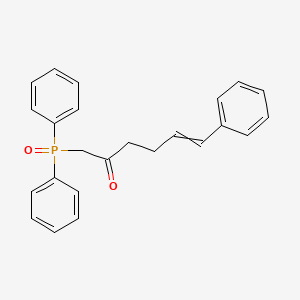
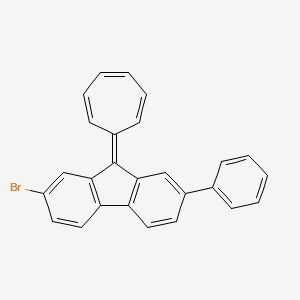
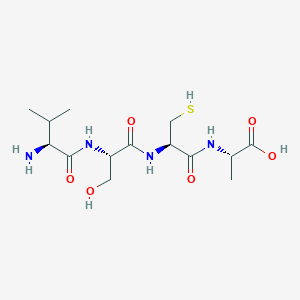
![Methyl 6-[(2-methoxyethoxy)methoxy]hex-2-ynoate](/img/structure/B14208375.png)
![N-[4-Chloro-5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B14208377.png)
![2-[(2-{[4-(Hydroxymethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile](/img/structure/B14208383.png)
![2-[(3-Acetylphenyl)methyl]-5-chloro-1,2-thiazol-3(2H)-one](/img/structure/B14208394.png)


![Piperidine, 1-[(3-chlorophenyl)sulfonyl]-4-[2-(trifluoromethyl)phenoxy]-](/img/structure/B14208413.png)
